molecular formula C10H7F2N3O B1419254 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 1157938-97-0

1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B1419254
CAS No.: 1157938-97-0
M. Wt: 223.18 g/mol
InChI Key: TYSGXZUZAJOVML-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is an organic compound that features a difluorophenyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the reaction of 2,5-difluorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antifungal and antibacterial properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The triazole ring is known to interact with metal ions, which can play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
  • 1-(3,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
  • 1-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Uniqueness

1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

1-(2,5-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-7-1-2-9(12)8(3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSGXZUZAJOVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CN2C=NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Reactant of Route 4
1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

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